molecular formula C30H31F2N3O4S B13432993 (R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione

(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione

Cat. No.: B13432993
M. Wt: 567.6 g/mol
InChI Key: DLJYUQAKCYNPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzo[b,e]thiepin core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the difluoro groups: This step typically involves the use of fluorinating agents under controlled conditions.

    Construction of the oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine ring system: This is achieved through a series of condensation and cyclization reactions.

    Attachment of the hexyloxy group: This step involves the use of alkylation reactions to introduce the hexyloxy group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiepin ring.

    Reduction: Reduction reactions can occur at various functional groups, including the oxazino ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,e]thiepin derivatives: These compounds share the dibenzo[b,e]thiepin core structure but differ in their functional groups.

    Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine derivatives: These compounds share the oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine ring system but differ in their substituents.

Uniqueness

The uniqueness of ®-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione lies in its combination of multiple fused rings and diverse functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C30H31F2N3O4S

Molecular Weight

567.6 g/mol

IUPAC Name

2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C30H31F2N3O4S/c1-2-3-4-7-15-39-29-23(36)12-13-34-28(29)30(37)33-14-16-38-17-25(33)35(34)27-19-10-11-22(31)26(32)21(19)18-40-24-9-6-5-8-20(24)27/h5-6,8-13,25,27H,2-4,7,14-18H2,1H3

InChI Key

DLJYUQAKCYNPSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.